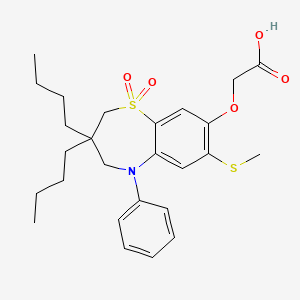![molecular formula C14H10ClF2NO3 B13931234 3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13931234.png)
3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, difluoro, methoxy, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, including halogenation, amination, and carboxylation reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Halogenation: Introduction of chloro and fluoro groups into the biphenyl structure using halogenating agents such as chlorine and fluorine gas or their derivatives.
Amination: Introduction of the amino group through nucleophilic substitution reactions using amines.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group may yield various substituted biphenyl derivatives.
Scientific Research Applications
3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 3-Amino-6-chloro-2,2’-difluoro-[1,1’-biphenyl]-4-carboxylic acid
- 3-Amino-6-chloro-2,2’-difluoro-6’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid
- 3-Amino-6-chloro-2,2’-difluoro-6’-ethoxy-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
The uniqueness of 3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10ClF2NO3 |
|---|---|
Molecular Weight |
313.68 g/mol |
IUPAC Name |
2-amino-5-chloro-3-fluoro-4-(2-fluoro-6-methoxyphenyl)benzoic acid |
InChI |
InChI=1S/C14H10ClF2NO3/c1-21-9-4-2-3-8(16)11(9)10-7(15)5-6(14(19)20)13(18)12(10)17/h2-5H,18H2,1H3,(H,19,20) |
InChI Key |
VOKILSTVMQVZOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=C(C=C(C(=C2F)N)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13931176.png)

![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)

![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)

![Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)





